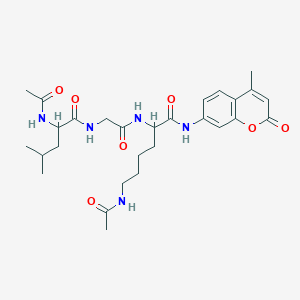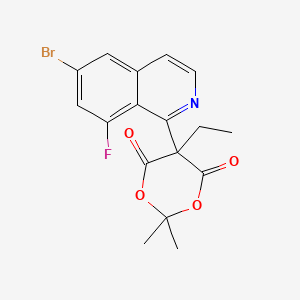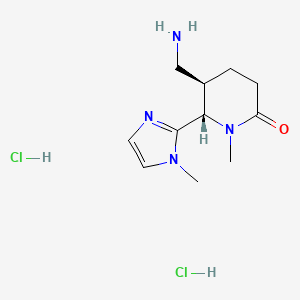
(5R,6S)-5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is a synthetic compound with a complex structure It features a piperidin-2-one core substituted with an aminomethyl group, a methyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves multiple steps. The starting materials typically include piperidin-2-one derivatives and imidazole derivatives. The synthetic route may involve:
Formation of the Piperidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the aminomethyl group and the imidazolyl group through nucleophilic substitution reactions.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1H-imidazol-2-yl)piperidin-2-one dihydrochloride: Lacks the additional methyl group on the imidazole ring.
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one: Lacks the dihydrochloride salt form.
Uniqueness
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is unique due to its specific substitution pattern and the presence of both the aminomethyl and imidazolyl groups
Properties
Molecular Formula |
C11H20Cl2N4O |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-14-6-5-13-11(14)10-8(7-12)3-4-9(16)15(10)2;;/h5-6,8,10H,3-4,7,12H2,1-2H3;2*1H/t8-,10+;;/m1../s1 |
InChI Key |
TVMRRBBGEKHKAG-WAZPLGGWSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)CN.Cl.Cl |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


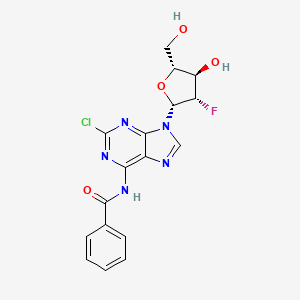
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
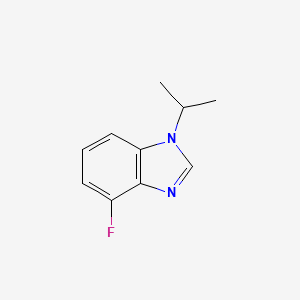
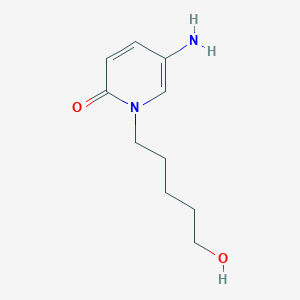
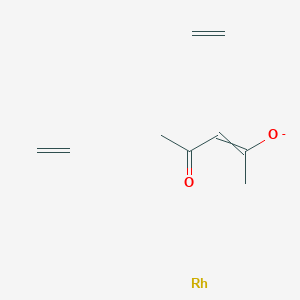
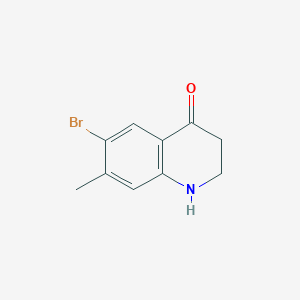


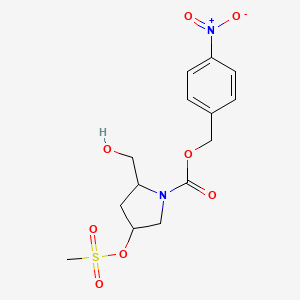

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)

